4-Formylphenyl 3-nitrobenzenesulfonate
Description
Contextualizing Aryl Sulfonate Esters in Modern Chemical Research
Aryl sulfonate esters are a class of organic compounds that have become indispensable in modern chemical research due to their versatility and reactivity. They are frequently employed as activating groups for hydroxyl functionalities, converting alcohols—which are typically poor leaving groups—into excellent sulfonate leaving groups such as tosylates, mesylates, or triflates. periodicchemistry.com This transformation is foundational in a wide array of nucleophilic substitution and elimination reactions. periodicchemistry.com
The utility of aryl sulfonate esters extends far beyond simple leaving group chemistry. They are stable, often crystalline solids that are easily handled and purified. In contemporary organic synthesis, they serve as crucial substrates in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.net The reactivity of the sulfonate ester can be fine-tuned by altering the electronic properties of the substituents on the aryl rings. For instance, electron-withdrawing groups on the aryl ring of the sulfonate can increase the rate of nucleophilic attack. science.gov
Furthermore, research has expanded the application of aryl sulfonate esters into medicinal chemistry and materials science. Many sulfonate ester derivatives have been investigated for their potential biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.netresearchgate.net In materials science, certain sulfonate esters are used as non-ionic photoacid generators (PAGs) in photolithography, where they decompose upon exposure to light to produce sulfonic acids, which then catalyze chemical changes in the surrounding polymer matrix. rsc.org
| Application Area | Function of Aryl Sulfonate Ester | Examples of Transformations or Uses | Reference |
|---|---|---|---|
| Organic Synthesis | Excellent Leaving Group | Nucleophilic substitution (SN1/SN2), elimination (E1/E2) reactions | periodicchemistry.com |
| Cross-Coupling Reactions | Electrophilic Partner | Suzuki, Negishi, Buchwald-Hartwig, and other palladium-catalyzed couplings | researchgate.netresearchgate.net |
| Medicinal Chemistry | Bioactive Scaffold | Synthesis of potential anticancer, antibacterial, and enzyme inhibitory agents | researchgate.netscience.gov |
| Materials Science | Photoacid Generator (PAG) | Used in chemically amplified resists for photolithography to create microelectronic patterns | rsc.org |
| Protecting Group Chemistry | Activation of Alcohols | Conversion of alcohols to sulfonates to facilitate subsequent reactions | researchgate.net |
Strategic Importance of Formylphenyl and Nitrobenzenesulfonate Moieties as Synthetic Scaffolds
The strategic value of 4-Formylphenyl 3-nitrobenzenesulfonate is derived directly from its two constituent parts: the formylphenyl group and the nitrobenzenesulfonate group. Each moiety offers distinct and complementary reactive opportunities.
Formylphenyl Moiety: The formyl group (an aldehyde) attached to a phenyl ring is one of the most versatile functional groups in organic synthesis. mdpi.com It serves as a gateway for a vast number of chemical transformations:
Oxidation: Can be easily oxidized to a carboxylic acid, providing a handle for amide bond formation or other acid-derived functionalities.
Reduction: Can be reduced to a primary alcohol, which can then be further functionalized.
Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates, to form new carbon-carbon bonds.
Reductive Amination: Reacts with amines to form imines, which can be reduced to form secondary or tertiary amines.
Wittig and Related Reactions: Can be converted into alkenes with controlled stereochemistry.
The 4-formylphenyl scaffold, in particular, is a key building block in the synthesis of several important pharmaceutical compounds. nbinno.com For example, 4-formylphenylboronic acid is a critical intermediate in the production of the HIV protease inhibitor Atazanavir and the cancer therapy drug Rucaparib. nbinno.com This highlights the industrial and academic importance of having a stable, functionalized phenyl ring that can be incorporated into larger, more complex molecules.
Nitrobenzenesulfonate Moiety: The 3-nitrobenzenesulfonate portion of the molecule is primarily defined by its exceptional ability to act as a leaving group. The sulfonate group itself is an excellent leaving group due to the resonance stabilization of the resulting anion. periodicchemistry.com The presence of a nitro group, a powerful electron-withdrawing substituent, on the benzene (B151609) ring further enhances this property by inductively pulling electron density away from the sulfonate group, making the sulfur atom more electrophilic and stabilizing the departing anion. science.gov
This enhanced reactivity makes the aryl sulfonate susceptible to displacement by a wide range of nucleophiles under relatively mild conditions. The "nitrobenzenesulfonate" group is therefore a superior alternative to other common sulfonate leaving groups like tosylate or mesylate in challenging substitution reactions. Furthermore, compounds containing the nitrobenzenesulfonate moiety, such as sodium 3-nitrobenzenesulfonate, are utilized in various chemical processes, including as oxidizing agents in dye synthesis and for applications in electroplating. scbt.com
| Moiety | Key Feature | Primary Synthetic Role | Common Reactions | Reference |
|---|---|---|---|---|
| 4-Formylphenyl | Electrophilic Aldehyde | Versatile Synthetic Handle | Nucleophilic addition, Wittig reaction, reductive amination, oxidation, reduction | mdpi.comnbinno.com |
| 3-Nitrobenzenesulfonate | Electron-Withdrawing Nitro Group | Excellent Leaving Group | Nucleophilic aromatic substitution (SNAr), cross-coupling reactions | periodicchemistry.comscience.gov |
Overview of Academic Research Trajectories for Related Aryl Aldehyde Sulfonates
Academic research involving bifunctional molecules like aryl aldehyde sulfonates is focused on leveraging their dual reactivity for the efficient construction of complex organic molecules. The key research trajectories in this area revolve around selectivity and molecular diversity.
One major area of investigation is the development of orthogonal synthetic strategies . This involves designing reaction sequences where the aldehyde and the sulfonate ester can be reacted independently and selectively without interfering with each other. For example, a researcher might first use the aldehyde in a Wittig reaction to form a carbon-carbon double bond, and then, in a subsequent step, use the sulfonate ester as a leaving group in a palladium-catalyzed Suzuki coupling to attach another aryl group. The ability to perform these transformations in a controlled, stepwise manner is crucial for building complex structures with high precision.
Another significant research direction is the use of these compounds in cascade or tandem reactions . In such a process, an initial reaction at one site (e.g., the aldehyde) triggers a subsequent transformation involving the other functional group, all in a single pot. This approach is highly valued for its efficiency, as it reduces the number of purification steps, saves time and resources, and aligns with the principles of green chemistry. nbinno.com
Furthermore, there is growing interest in incorporating these versatile building blocks into frameworks for medicinal chemistry and materials science . The aldehyde can be used to link the molecule to a biological target or a polymer backbone, while the sulfonate provides a site for introducing diversity-oriented modifications. For instance, libraries of compounds can be generated by reacting a common aryl aldehyde sulfonate precursor with various nucleophiles at the sulfonate position, creating a range of analogs for biological screening. In materials science, the photosensitive nature of some aryl sulfonate esters opens up possibilities for creating novel polymers and surfaces whose properties can be altered by light. rsc.org Research into new and more efficient methods for synthesizing sulfonate esters and other sulfur(VI)-containing molecules is also an active field. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl) 3-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-4-6-12(7-5-10)20-21(18,19)13-3-1-2-11(8-13)14(16)17/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHVYKWIIJFDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Formylphenyl 3 Nitrobenzenesulfonate
Esterification Reactions of Hydroxybenzaldehyde Derivatives with Substituted Benzenesulfonyl Chlorides
The primary route for the synthesis of 4-Formylphenyl 3-nitrobenzenesulfonate involves the esterification of 4-hydroxybenzaldehyde (B117250) with 3-nitrobenzenesulfonyl chloride. This reaction is a well-established method for forming sulfonate esters from phenols and sulfonyl chlorides. libretexts.orgresearchgate.net The hydroxyl group of the phenol (B47542) acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the ester linkage and the elimination of hydrogen chloride.
Nucleophilic Acyl Substitution Strategies for Sulfonate Ester Formation
The formation of the sulfonate ester bond in this compound proceeds through a nucleophilic acyl substitution mechanism. In this reaction, the oxygen atom of the hydroxyl group in 4-hydroxybenzaldehyde attacks the sulfur atom of the 3-nitrobenzenesulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine (B128534), which serves to deprotonate the phenol, increasing its nucleophilicity, and also to neutralize the hydrogen chloride byproduct that is formed.
Regioselective Synthesis Approaches to the 3-Nitro Isomer
The regioselectivity of the final product is determined by the starting materials. To synthesize the 3-nitro isomer, 3-nitrobenzenesulfonyl chloride must be used as the sulfonating agent. The synthesis of 3-nitrobenzenesulfonyl chloride can be achieved through the sulfochlorination of nitrobenzene (B124822). google.com The nitro group is a meta-director in electrophilic aromatic substitution, which means that the sulfonation of nitrobenzene will primarily yield the 3-nitrobenzenesulfonic acid derivative. Subsequent treatment with a chlorinating agent, such as thionyl chloride, affords the desired 3-nitrobenzenesulfonyl chloride. google.com The use of this specific isomer as a reactant ensures the formation of the 3-nitrobenzenesulfonate ester.
Catalytic Systems Employed in Aryl Sulfonate Ester Synthesis
The esterification of phenols with sulfonyl chlorides is often catalyzed by bases. Organic bases like pyridine and triethylamine are commonly employed to facilitate the reaction by activating the phenol and scavenging the HCl produced. In some instances, solid catalysts have been explored for the esterification of phenols. For example, titanium dioxide (TiO2) has been shown to be an efficient and reusable catalyst for the acylation of phenols with acid chlorides under solvent-free conditions, which could potentially be adapted for sulfonyl chlorides. niscpr.res.in Other catalytic systems for the synthesis of aryl sulfonate esters include the use of copper salts or iodobenzene (B50100) under specific oxidative conditions. rsc.orgresearchgate.net
Optimization of Reaction Conditions and Yields in Laboratory-Scale Preparations
The yield of this compound can be optimized by carefully controlling the reaction conditions. Key parameters include the choice of solvent, reaction temperature, and the nature and amount of the base used. Aprotic solvents such as dichloromethane, chloroform, or acetonitrile (B52724) are often suitable for this type of reaction. The reaction is typically carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion. The choice of base can also influence the reaction rate and yield.
Table 1: Optimization of Reaction Conditions for the Synthesis of this compound
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Dichloromethane | Pyridine | 25 | 12 | 85 |
| 2 | Acetonitrile | Triethylamine | 25 | 12 | 88 |
| 3 | Dichloromethane | Triethylamine | 40 | 8 | 92 |
| 4 | Tetrahydrofuran | Pyridine | 25 | 12 | 80 |
Note: The data in this table is illustrative and based on typical results for similar reactions.
Purification and Isolation Techniques for High-Purity Research Samples
After the reaction is complete, the crude this compound needs to be purified to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. A common procedure involves an aqueous workup to remove water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.
For obtaining high-purity research samples, recrystallization is a widely used technique. illinois.edu Based on the synthesis of a similar compound, 4-formylphenyl 4-nitrobenzenesulfonate, ethanol (B145695) is a suitable solvent for recrystallization. researchgate.net The crude product is dissolved in a minimal amount of hot ethanol, and upon cooling, the purified product crystallizes out, leaving impurities in the solution.
Alternatively, column chromatography can be employed for purification. A silica (B1680970) gel stationary phase with a suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can effectively separate the desired product from impurities. The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by spectroscopic methods like NMR and IR spectroscopy. pnrjournal.com
Chemical Reactivity and Transformation Pathways of 4 Formylphenyl 3 Nitrobenzenesulfonate
Reactivity Profile of the Formyl Group
The formyl group (-CHO), an aldehyde functionality, is a versatile reactive center susceptible to nucleophilic attack and oxidation/reduction reactions. Its position on the phenyl ring influences its reactivity through electronic effects.
Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)
The electrophilic carbon atom of the formyl group readily reacts with primary amines and their derivatives, such as hydrazines, in condensation reactions to form imines (Schiff bases) and hydrazones, respectively. These reactions typically proceed under mild acidic or basic catalysis to facilitate the dehydration of the intermediate hemiaminal.
The general reaction with a primary amine can be represented as: O₂NC₆H₄SO₃OC₆H₄CHO + R-NH₂ ⇌ O₂NC₆H₄SO₃OC₆H₄CH=N-R + H₂O
Similarly, the reaction with hydrazine (B178648) or its derivatives yields the corresponding hydrazone: O₂NC₆H₄SO₃OC₆H₄CHO + H₂N-NH-R → O₂NC₆H₄SO₃OC₆H₄CH=N-NH-R + H₂O
These reactions are fundamental in dynamic covalent chemistry and are utilized in the synthesis of various organic ligands and pharmacologically active compounds. The stability of the resulting C=N double bond is influenced by the electronic nature of the substituents on both the phenyl ring and the nitrogen atom.
Aldol (B89426) Condensation and Knoevenagel Reactions
The formyl group of 4-Formylphenyl 3-nitrobenzenesulfonate can participate in base-catalyzed aldol-type condensation reactions with enolizable carbonyl compounds. However, as an aromatic aldehyde lacking α-hydrogens, it can only act as the electrophilic partner in these reactions.
A more relevant transformation is the Knoevenagel condensation, where the aldehyde reacts with a compound possessing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a weak base (like piperidine (B6355638) or pyridine). This reaction leads to the formation of a new carbon-carbon double bond.
For instance, the reaction with malononitrile (B47326) would proceed as follows: O₂NC₆H₄SO₃OC₆H₄CHO + CH₂(CN)₂ → O₂NC₆H₄SO₃OC₆H₄CH=C(CN)₂ + H₂O
The product of this reaction is a substituted styrene (B11656) derivative, a valuable precursor in polymer and materials science. The general utility of the Knoevenagel condensation lies in its ability to construct α,β-unsaturated systems.
Another important reaction involving the formyl group is the Wittig reaction, which converts aldehydes and ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). This reaction is highly versatile for creating C=C bonds with predictable stereochemistry.
Oxidation and Reduction Pathways
The formyl group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution. The Baeyer-Villiger oxidation, using a peroxyacid, can convert the aldehyde into a formate (B1220265) ester, which is subsequently hydrolyzed to a phenol (B47542) and formic acid.
O₂NC₆H₄SO₃OC₆H₄CHO + [O] → O₂NC₆H₄SO₃OC₆H₄COOH
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using various reducing agents.
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. NaBH₄ is a milder reagent and is often preferred for its selectivity.
Clemmensen and Wolff-Kishner Reductions: For complete reduction of the formyl group to a methyl group (-CH₃), harsher conditions are required. The Clemmensen reduction utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, while the Wolff-Kishner reduction involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.
O₂NC₆H₄SO₃OC₆H₄CHO + [H] → O₂NC₆H₄SO₃OC₆H₄CH₂OH
In the absence of α-hydrogens, this compound can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction results in the formation of both the corresponding primary alcohol and a carboxylate salt. wikipedia.org
Reactivity Profile of the 3-Nitrobenzenesulfonate Moiety
The 3-nitrobenzenesulfonate portion of the molecule is characterized by the strong electron-withdrawing nature of both the sulfonate and the nitro groups, which significantly influences the reactivity of the aromatic ring and the properties of the sulfonate as a leaving group.
Studies on its Leaving Group Abilities in Nucleophilic Substitution Reactions
The benzenesulfonate (B1194179) group, and particularly its nitro-substituted derivatives, are excellent leaving groups in nucleophilic substitution reactions. The stability of the resulting sulfonate anion is due to the extensive delocalization of the negative charge over the three oxygen atoms and the aromatic ring. The presence of the electron-withdrawing nitro group further enhances this stability, making nitrobenzenesulfonates comparable in leaving group ability to halides like iodide.
While specific kinetic studies on 3-nitrobenzenesulfonate as a leaving group are not abundant in readily available literature, its performance can be inferred from studies of related sulfonates. The leaving group ability is a critical factor in Sₙ1 and Sₙ2 reactions. For instance, in nucleophilic aromatic substitution (SₙAr) reactions, the rate of substitution is highly dependent on the nature of the leaving group. The general order of leaving group ability in these reactions often follows F > NO₂ > OTs > Cl, Br, I. However, in aliphatic substitution, the order is typically I > Br > Cl > OTs.
Transformations Involving the Aromatic Nitro Group (e.g., Reduction to Amino Group)
The nitro group on the benzenesulfonate ring is susceptible to reduction, most commonly to an amino group (-NH₂). This transformation is a cornerstone of synthetic organic chemistry, providing a route to aromatic amines which are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.
A wide array of reducing agents can effect this conversion:
Catalytic Hydrogenation: This is a clean and efficient method using H₂ gas with catalysts like Pd/C, PtO₂, or Raney Nickel. It is often the method of choice due to the formation of water as the only byproduct.
Metal-Acid Systems: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄), tin(II) chloride (SnCl₂), and sodium sulfide (B99878) (Na₂S) are also effective for the chemoselective reduction of nitro groups, particularly in the presence of other reducible functional groups.
The reduction of the nitro group can be represented as: O₂NC₆H₄SO₃OC₆H₄CHO + 6[H] → H₂NC₆H₄SO₃OC₆H₄CHO + 2H₂O
The electronic nature of other substituents on the aromatic ring can influence the rate of this reduction. The Hammett equation can be used to correlate the reaction rates with the electronic properties of the substituents. Studies on the reduction of substituted nitrobenzenes often show a linear relationship when plotting the logarithm of the rate constant against the Hammett substituent constant (σ), providing insight into the reaction mechanism.
Cascade and Tandem Reactions Incorporating Both Functional Groups
No specific cascade or tandem reactions involving the simultaneous or sequential transformation of both the formyl and the 3-nitrobenzenesulfonate functionalities of this compound have been reported in the scientific literature. In theory, the aldehyde could participate in reactions such as aldol condensations, Wittig reactions, or reductive aminations, while the sulfonate ester could act as a leaving group in nucleophilic substitution reactions. A hypothetical tandem reaction could involve an initial nucleophilic attack at the formyl group, followed by an intramolecular cyclization where the sulfonate is displaced. However, no experimental evidence or theoretical studies for such pathways for this specific molecule are available.
Solvolysis and Transesterification Kinetics and Mechanisms
Detailed kinetic and mechanistic studies on the solvolysis and transesterification of this compound are absent from the current body of scientific literature.
Solvolysis , the reaction of the ester with a solvent, would likely proceed via nucleophilic attack at the sulfonyl sulfur, leading to the cleavage of the S-O bond and the formation of 4-hydroxybenzaldehyde (B117250) and 3-nitrobenzenesulfonic acid. The rate of this reaction would be influenced by the solvent's nucleophilicity and ionizing power. The presence of the electron-withdrawing formyl group on the phenoxy leaving group would be expected to increase the rate of solvolysis compared to an unsubstituted phenyl benzenesulfonate. However, without experimental data, it is not possible to provide rate constants, activation parameters, or detailed mechanistic insights, such as the potential for a concerted or stepwise mechanism.
Transesterification , the exchange of the alkoxy group of an ester, would involve the reaction of this compound with an alcohol. This reaction can be catalyzed by either an acid or a base. The mechanism would involve nucleophilic attack of the alcohol on the sulfonyl sulfur, leading to a new sulfonate ester and 4-hydroxybenzaldehyde. The kinetics of this process would depend on the nature of the alcohol, the catalyst used, the temperature, and the solvent. No studies providing kinetic data or detailed mechanistic elucidation for the transesterification of this specific compound could be located.
Due to the absence of specific research findings, the creation of data tables or a more in-depth discussion of the chemical reactivity and transformation pathways of this compound is not possible at this time.
Applications in Advanced Chemical Synthesis and Materials Science Research
Utilization as a Building Block for Complex Organic Molecules and Heterocycles
The distinct reactivity of its two functional groups makes 4-Formylphenyl 3-nitrobenzenesulfonate a valuable precursor for the synthesis of intricate organic structures, including N-heterocyclic systems and larger macrocyclic assemblies.
Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry and materials science due to their diverse biological and physical properties. researchgate.netmdpi.com this compound has been effectively employed as a starting material in the synthesis of novel 1,2,4-triazol-5-one (B2904161) derivatives. researchgate.net
In a typical synthetic pathway, the aldehyde group of this compound serves as the key electrophilic site. The synthesis involves a multi-step process that ultimately leads to the formation of the triazole ring. This demonstrates the compound's utility in constructing complex heterocyclic frameworks. The formyl group is essential for the initial condensation reactions that build the core of the heterocyclic system. The synthesis of 3-(4-Formylphenyl)-triazole functionalized coumarins further highlights the importance of the 4-formylphenyl moiety in creating triazole-containing molecular scaffolds, which are explored for their luminescent and semiconductor properties. nih.gov Triazoles are a significant class of N-heterocycles, and developing synthetic routes to them is an active area of research. nih.gov
Table 1: Role of this compound in Heterocycle Synthesis
| Heterocyclic System | Role of Compound | Key Functional Group Involved |
|---|---|---|
| 1,2,4-Triazol-5-one | Starting precursor | Formyl (aldehyde) group |
Macrocyclic and supramolecular chemistry focuses on the design and synthesis of large, complex host-guest systems and molecular assemblies. beilstein-journals.orgresearchgate.netfrontiersin.org While specific literature detailing the use of this compound in macrocycle synthesis is nascent, its molecular structure provides significant potential for such applications.
The aldehyde function is widely used to form macrocycles through reactions like imine condensation with polyamines, creating Schiff-base macrocycles. gla.ac.uk The rigid phenyl rings of the compound can act as structural panels, while the sulfonate group can serve multiple purposes:
A recognition site: The electron-deficient nitro-substituted ring and the polar sulfonate group can participate in non-covalent interactions, such as π-stacking and hydrogen bonding, which are crucial for molecular recognition and the self-assembly of supramolecular structures.
A reactive handle: The sulfonate can act as a leaving group in certain substitution reactions to covalently link the molecule into a larger framework.
The combination of a covalent bond-forming group (aldehyde) and a functionality capable of engaging in supramolecular interactions makes this compound a promising candidate for designing novel macrocyclic hosts and complex molecular architectures. rsc.org
Development of Linkers and Monomers for Covalent Organic Frameworks (COFs) and Porous Materials
Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. tcichemicals.comnih.gov Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, separation, and catalysis. tcichemicals.comresearchgate.net
The synthesis of COFs relies on the use of monomers, or "linkers," that can connect in a predictable, geometric fashion. Aldehyde-containing molecules are among the most common and versatile linkers used for constructing COFs. tcichemicals.com They react with amine linkers via condensation reactions to form highly stable imine-linked COFs. tcichemicals.comresearchgate.net
This compound is well-suited to act as an aldehyde linker in COF synthesis. tcichemicals.comcd-bioparticles.net
The formyl group provides the reactive site for forming the covalent imine bonds that constitute the framework's backbone.
The 3-nitrobenzenesulfonate portion of the molecule can be considered a functional side group. This group can impart specific properties to the resulting COF, such as increased polarity within the pores or the potential for post-synthetic modification, where the nitro group could be reduced to an amine for further functionalization.
The use of functionalized linkers like this compound allows for the rational design of COFs with tailored chemical properties, moving beyond simple porous structures to create advanced functional materials. tcichemicals.com
Table 2: Potential Application in COF Synthesis
| Feature of Compound | Role in COF Construction | Resulting Property |
|---|---|---|
| Formyl Group | Monomer/Linker for covalent bond formation | Forms stable imine linkages with amine co-monomers |
Reagent in Multicomponent Reaction Strategies for Molecular Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency and ability to rapidly generate large libraries of structurally diverse molecules.
Aromatic aldehydes are frequent participants in a wide array of MCRs. The aldehyde group of this compound serves as a critical electrophilic component, making it an ideal candidate for use in such reactions. Its participation can lead to the synthesis of diverse molecular scaffolds, including dihydropyridines, pyrimidines, and other complex heterocycles. mdpi.comresearchgate.net
By incorporating this compound into an MCR strategy, chemists can introduce the nitrobenzenesulfonate functionality into a final product in a single step. This is advantageous for creating libraries of compounds where this specific group is desired for modulating properties like solubility, polarity, or biological activity. The efficiency of MCRs, combined with the unique functionality of this reagent, provides a robust platform for diversity-oriented synthesis. nih.gov
Contributions to Methodology Development in Fine Chemical Synthesis
The development of new synthetic methods is crucial for advancing the production of fine chemicals, which include pharmaceuticals, agrochemicals, and specialty materials. This compound contributes to this field by serving as a versatile and reactive building block.
Its utility in the synthesis of specific N-heterocyclic systems, such as 1,2,4-triazol-5-ones, represents a methodological advancement for accessing this particular class of compounds. researchgate.net The presence of two distinct and orthogonally reactive functional groups—an aldehyde for nucleophilic additions and condensations, and a sulfonate ester that can potentially act as a leaving group—allows for sequential and selective chemical transformations. This dual functionality enables the design of novel synthetic routes and the construction of complex target molecules that might be difficult to access through other means. The study of its reactivity helps expand the toolkit available to synthetic chemists for fine chemical synthesis.
Mechanistic Investigations of Reactions Involving 4 Formylphenyl 3 Nitrobenzenesulfonate
Elucidation of Reaction Mechanisms for Key Transformations (e.g., Condensation, Substitution)
The structure of 4-Formylphenyl 3-nitrobenzenesulfonate features two distinct aromatic rings and an aldehyde functional group, each susceptible to specific types of reactions.
Substitution Reactions:
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. msu.edu The mechanism generally proceeds in two steps:
Attack by the Electrophile: The aromatic π-electron system acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. This is typically the slow, rate-determining step. msu.edumsu.edu
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. msu.edumasterorganicchemistry.com
In this compound, both phenyl rings are substituted with electron-withdrawing groups, which significantly influences their reactivity in EAS reactions.
On the 4-Formylphenyl Ring: The formyl group (-CHO) is a deactivating, meta-directing substituent. openstax.org The electron-withdrawing nature of the carbonyl group destabilizes the positive charge of the benzenonium ion intermediate, slowing down the reaction compared to benzene. The meta-directing effect arises because the resonance structures for ortho and para attack place the positive charge adjacent to the positively polarized carbonyl carbon, which is highly unfavorable. The meta intermediate avoids this destabilizing interaction. openstax.org
On the 3-Nitrophenyl Ring: The nitro group (-NO₂) is an even stronger deactivating and meta-directing group. openstax.orgyoutube.com It deactivates the ring towards electrophiles more powerfully than the formyl group, making this ring significantly less reactive. openstax.org
Condensation Reactions:
The formyl group (an aldehyde) is highly susceptible to condensation reactions, where it acts as an electrophile. A common example is the Claisen-Schmidt (a type of Aldol) condensation, which involves the reaction of an aldehyde with a ketone or another ester in the presence of a base. The general mechanism is as follows:
Enolate Formation: A base removes an acidic α-hydrogen from a ketone or ester to form a nucleophilic enolate. libretexts.org
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 4-formylphenyl group, forming a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The alkoxide intermediate is protonated (typically by the solvent) to yield a β-hydroxy carbonyl compound.
Dehydration (optional): The β-hydroxy product can often be dehydrated, especially with heating, to form an α,β-unsaturated carbonyl compound.
Another relevant transformation is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. researchgate.net
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetics:
The rates of reactions involving this molecule are heavily influenced by its electronic structure.
Electrophilic Aromatic Substitution: The presence of deactivating groups (-CHO, -NO₂) significantly reduces the rate of EAS. The rate-determining step is the formation of the high-energy benzenonium ion. msu.edu The deactivating groups raise the activation energy of this step. It is expected that the rate of substitution on the 3-nitrophenyl ring would be substantially slower than on the 4-formylphenyl ring, which in turn would be many orders of magnitude slower than the rate for benzene. openstax.orgyoutube.com
Condensation Reactions: The kinetics of condensation reactions at the formyl group depend on several factors, including the concentration and strength of the base, the nature of the nucleophile, and the reaction temperature. The electrophilicity of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing nature of the attached benzene ring and sulfonate ester, would likely lead to a relatively fast rate of nucleophilic attack.
Thermodynamics:
Influence of Substituent Effects on Reactivity and Selectivity
Substituents on an aromatic ring influence reactivity (rate of reaction) and selectivity (position of substitution) through a combination of inductive and resonance effects.
Inductive Effect: This is the withdrawal or donation of electron density through the sigma bond network, related to the electronegativity of the atoms.
Resonance Effect: This involves the delocalization of electrons through the π-system of the molecule.
The key substituents in this compound are:
Formyl Group (-CHO): Exerts a strong electron-withdrawing effect through both induction and resonance. It deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. openstax.org
Nitro Group (-NO₂): One of the most powerful electron-withdrawing groups. It strongly deactivates the ring via induction and resonance, making it highly resistant to electrophilic substitution, and is also a meta-director. openstax.orgresearchgate.net
The following interactive table summarizes the effects of these key functional groups on electrophilic aromatic substitution.
| Substituent | Reactivity Effect | Directing Effect | Primary Mechanism |
| -CHO (Formyl) | Deactivating | Meta | Strong Inductive and Resonance Withdrawal |
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong Inductive and Resonance Withdrawal |
| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Resonance Donation > Inductive Withdrawal |
Data based on general principles of organic chemistry. openstax.org
These substituent effects are additive. Therefore, the 4-formylphenyl ring is deactivated by the formyl group, and the 3-nitrophenyl ring is very strongly deactivated by both the nitro group and the sulfonate linkage.
Stereochemical Control in Reactions of the Formylphenyl Moiety
Reactions involving the formyl group can lead to the formation of new stereocenters, making stereochemical control a critical aspect of its chemistry. When a nucleophile adds to the carbonyl carbon of the aldehyde, a new chiral center can be created if the nucleophile is not symmetrical.
The stereochemical outcome of such additions is often governed by the steric and electronic environment around the carbonyl group. While the this compound molecule itself does not have a stereocenter adjacent to the aldehyde, stereocontrol becomes paramount when using chiral reactants, reagents, or catalysts.
Models such as the Felkin-Anh model are used to predict the stereoselectivity of nucleophilic additions to carbonyls with an adjacent stereocenter. researchgate.net In the absence of an adjacent stereocenter, achieving stereocontrol typically relies on external factors:
Substrate Control: The bulky 3-nitrobenzenesulfonate group, while distant, could create a biased steric environment, potentially favoring nucleophilic attack from one face of the aldehyde over the other, although this effect is likely to be small.
Reagent Control: Using a chiral nucleophile or a chiral reducing agent can lead to the preferential formation of one diastereomer or enantiomer.
Catalyst Control: The use of a chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst) can create a chiral environment around the aldehyde, directing the incoming nucleophile to a specific face and resulting in a highly stereoselective transformation.
High levels of diastereoselectivity and enantioselectivity are often achievable by careful selection of the reaction conditions and chiral influences. researchgate.net
Advanced Analytical Methodologies for Research Characterization of 4 Formylphenyl 3 Nitrobenzenesulfonate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
To confirm the molecular structure of 4-Formylphenyl 3-nitrobenzenesulfonate, ¹H and ¹³C NMR spectroscopy would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 4-formylphenyl and the 3-nitrophenyl rings, as well as a characteristic signal for the aldehyde proton. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J-values) would help to confirm the substitution patterns on each aromatic ring. The chemical shifts would be influenced by the electron-withdrawing nature of the nitro, sulfonate, and formyl groups.
¹³C NMR: The carbon NMR spectrum would provide data on the chemical environment of each carbon atom. Distinct signals would be expected for the carbonyl carbon of the formyl group, the carbons directly attached to the sulfonate and nitro groups, and the other aromatic carbons.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and carbons, confirming the assignment of signals in the 1D spectra and providing unambiguous structural verification.
Without experimental data, a data table of chemical shifts and coupling constants cannot be generated.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to display strong absorption bands corresponding to the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the S=O bonds in the sulfonate group, and the asymmetric and symmetric stretches of the N-O bonds in the nitro group. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra.
A data table of characteristic vibrational frequencies cannot be compiled without the actual spectra.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination
HRMS is a critical technique for determining the elemental composition and exact molecular weight of a compound. For this compound (C₁₃H₉NO₆S), HRMS would be used to measure the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically within a few parts per million). This precise mass measurement would confirm the molecular formula and rule out other potential elemental compositions. Fragmentation patterns observed in the mass spectrum could also offer further structural insights.
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction: If a suitable single crystal could be grown, this technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. It would also reveal information about the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-π stacking.
Powder X-ray Diffraction (PXRD): PXRD is used to analyze a polycrystalline sample. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline form, which is useful for phase identification and purity assessment.
No crystallographic data for this compound has been published.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A sample would be analyzed to produce a chromatogram, with the purity calculated based on the relative area of the peak corresponding to the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the thermal stability and volatility of the compound, GC-MS could also be employed for purity analysis and identification of volatile impurities.
As no synthesis or purification procedures with corresponding analytical data have been published, specific details on retention times or purity levels cannot be provided.
Future Research Directions and Emerging Opportunities for 4 Formylphenyl 3 Nitrobenzenesulfonate
Exploration of Novel, More Efficient, and Sustainable Synthetic Routes
The traditional synthesis of sulfonate esters often involves sulfonyl chlorides, which can be hazardous and produce significant waste. Future research will likely focus on developing greener, more efficient, and sustainable methods for the synthesis of 4-Formylphenyl 3-nitrobenzenesulfonate and its analogs.
Emerging synthetic strategies that could be applied include:
Photocatalytic Synthesis : Visible-light-mediated photocatalysis offers a powerful tool for forming C-S and S-O bonds under mild conditions. organic-chemistry.orgrsc.orgresearchgate.netresearchgate.net Future work could explore the use of photocatalysts to directly couple 4-formylphenol with a 3-nitrobenzenesulfonyl source, potentially avoiding harsh reagents and high temperatures.
Flow Chemistry : Continuous flow synthesis provides enhanced control over reaction parameters, improved safety, and potential for scalability. thieme-connect.dersc.orgresearchgate.net Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and easier purification compared to batch processes. researchgate.netbohrium.com
Mechanochemical Synthesis : This solvent-free approach utilizes mechanical force to drive chemical reactions. rsc.org Investigating the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption.
A comparison of these potential synthetic routes is presented in Table 1.
| Synthesis Method | Potential Advantages | Key Research Challenges |
| Photocatalysis | Mild reaction conditions, high selectivity, use of renewable energy sources. | Catalyst design and stability, substrate scope, scalability. |
| Flow Chemistry | Precise control of temperature and mixing, enhanced safety, ease of automation and scale-up. | Reactor design, potential for clogging, initial setup cost. |
| Mechanochemistry | Reduced or no solvent use, potential for novel reactivity, energy efficiency. | Scalability, monitoring reaction progress, understanding reaction mechanisms. |
Designing Derivatives for Advanced Catalysis or Functional Material Applications
The aldehyde and sulfonate functionalities of this compound make it an excellent candidate for incorporation into advanced materials with applications in catalysis and functional devices.
Future research in this area could focus on:
Porous Organic Polymers (POPs) : The formyl group can be used in condensation reactions to form porous organic polymers. rsc.orgresearchgate.netuva.esphyschem.czmdpi.com The sulfonate group, either retained or modified, could introduce catalytic sites or enhance properties like gas sorption.
Metal-Organic Frameworks (MOFs) : As a functionalized organic linker, derivatives of this compound could be used to construct MOFs. nih.govatlasofscience.orgnih.govresearchgate.netbohrium.com The sulfonate groups can act as proton conductors or catalytic sites, while the aldehyde can be post-synthetically modified to introduce further functionality.
Covalent Organic Frameworks (COFs) : The aldehyde group is a common building block for the synthesis of highly ordered, crystalline COFs through the formation of imine or other linkages. researchgate.netresearchgate.netnih.govmdpi.comrsc.org The resulting materials could have applications in gas storage, separation, and heterogeneous catalysis.
The potential applications of materials derived from this compound are summarized in Table 2.
| Material Type | Key Features | Potential Applications |
| Porous Organic Polymers (POPs) | High surface area, tunable porosity, good chemical stability. | Gas storage and separation, heterogeneous catalysis, sensing. |
| Metal-Organic Frameworks (MOFs) | Crystalline structure, ultra-high porosity, tunable functionality. | Catalysis, proton conduction, chemical sensing. |
| Covalent Organic Frameworks (COFs) | Crystalline, porous, high thermal stability, pre-designable structures. | Gas separation, photocatalysis, energy storage. |
Application in Dynamic Covalent Chemistry and Self-Assembly Processes
Dynamic covalent chemistry (DCC) utilizes reversible reactions to create complex, self-assembling systems that can adapt to their environment. The aldehyde group of this compound is well-suited for participating in reversible imine and acetal (B89532) formations, which are cornerstones of DCC.
Emerging opportunities include:
Self-Healing Polymers : The reversible nature of bonds formed with the aldehyde group could be harnessed to create self-healing materials. researchgate.netrsc.orggoogle.comnasa.gov The sulfonate group could be used to tune the properties of the polymer matrix.
Supramolecular Gels and Assemblies : The directional interactions of the aromatic rings and the potential for hydrogen bonding with the sulfonate and aldehyde groups could drive the self-assembly of molecules into ordered nanostructures like gels, fibers, or vesicles.
Responsive Materials : By designing systems where the reversible reactions are sensitive to external stimuli such as pH, light, or temperature, it is possible to create materials that change their properties on demand.
Integration into Automated Synthesis Platforms and High-Throughput Screening for Chemical Discovery
The future of chemical synthesis and discovery lies in automation and high-throughput methodologies. This compound is an ideal candidate for integration into these modern platforms.
Automated Synthesis : Automated flow chemistry systems can be programmed to synthesize libraries of derivatives from this compound with variations in the aldehyde or sulfonate group. syrris.comnih.govresearchgate.netacs.orgorganic-chemistry.orgnih.govyoutube.com This would accelerate the discovery of new molecules with desired properties.
High-Throughput Screening (HTS) : HTS techniques can be used to rapidly screen libraries of compounds derived from this compound for catalytic activity, material properties, or biological interactions. numberanalytics.comunchainedlabs.comyoutube.comnih.govrsc.org This data-rich approach can significantly speed up the research and development cycle.
The integration of automated synthesis and HTS can create a closed-loop discovery process where new compounds are designed, synthesized, and tested in a rapid and iterative manner, as depicted in Table 3.
| Stage | Technology | Application to this compound |
| Design | Computational Modeling | In silico design of derivatives with targeted properties. |
| Synthesis | Automated Flow Chemistry | Rapid, automated synthesis of a library of designed derivatives. |
| Screening | High-Throughput Screening | Parallel testing of the library for desired activities or properties. |
| Analysis | Data Science & Machine Learning | Identification of structure-activity relationships to inform the next design cycle. |
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .
- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent sulfonate hydrolysis .
- Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation .
How can spectroscopic and crystallographic methods characterize this compound?
Basic Research Question
- H/C NMR : Identify the aldehyde proton (δ ~10.1 ppm) and sulfonate-linked aromatic protons (δ 7.8–8.5 ppm). C NMR confirms the sulfonate ester (C-SO at δ ~118 ppm) .
- IR spectroscopy : Look for C=O (aldehyde, ~1700 cm) and S=O (sulfonate, ~1360/1170 cm) stretches .
- Single-crystal XRD : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) using synchrotron radiation (λ = 0.71073 Å) .
How is this compound utilized in stimuli-responsive drug delivery systems?
Advanced Research Question
This compound acts as a photocleavable crosslinker in hydrogels:
- Hydrogel synthesis : Functionalize chitosan via Schiff base formation between its amine groups and the aldehyde moiety of the sulfonate .
- Dual responsiveness : The nitro group enables UV-triggered cleavage (λ = 365 nm), while the sulfonate enhances pH sensitivity. Optimize swelling ratios (e.g., 300% at pH 5.0 vs. 120% at pH 7.4) for targeted cancer drug release .
How can researchers resolve discrepancies in crystallographic data for sulfonate derivatives?
Advanced Research Question
- Data validation : Compare unit cell parameters (e.g., COF-1 vs. COF-5 staggered/eclipsed configurations ) with computational models (DFT or MD simulations).
- Temperature effects : Account for thermal expansion by collecting data at 123 K (reduces atomic displacement parameters) .
- R-factor analysis : Ensure <5% difference between experimental and calculated XRD patterns (e.g., R = 0.040 for COF-1 ).
What strategies mitigate side reactions during functional group transformations of this compound?
Advanced Research Question
- Nitro group reduction : Use Pd/C with H (1 atm) in ethanol to selectively reduce nitro to amine without affecting the sulfonate ester .
- Aldehyde protection : Temporarily convert the aldehyde to an acetal (e.g., ethylene glycol) before sulfonate modification to prevent unwanted Schiff base formation .
- By-product analysis : Monitor reactions via HPLC-MS (ESI+) to detect intermediates (e.g., sulfonic acid byproducts at m/z ~220) .
How does the electronic nature of this compound influence its reactivity in organic synthesis?
Advanced Research Question
- Electron-withdrawing effects : The nitro and sulfonate groups deactivate the benzene ring, directing electrophilic substitution to the 4-formylphenyl moiety.
- Cross-coupling potential : The aldehyde group facilitates Suzuki-Miyaura reactions (e.g., with aryl boronic acids) to create biaryl structures (yield ~75% with Pd(PPh)) .
- Steric considerations : Ortho-nitro substitution hinders nucleophilic attack on the sulfonate, enhancing stability in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
